Bace1-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

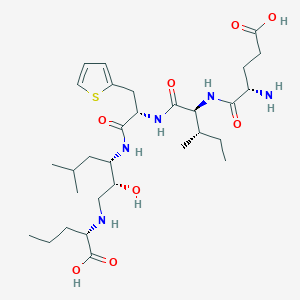

C30H51N5O8S |

|---|---|

Molecular Weight |

641.8 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxybutyl]amino]-2-hydroxy-5-methylhexan-3-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C30H51N5O8S/c1-6-9-21(30(42)43)32-16-24(36)22(14-17(3)4)33-28(40)23(15-19-10-8-13-44-19)34-29(41)26(18(5)7-2)35-27(39)20(31)11-12-25(37)38/h8,10,13,17-18,20-24,26,32,36H,6-7,9,11-12,14-16,31H2,1-5H3,(H,33,40)(H,34,41)(H,35,39)(H,37,38)(H,42,43)/t18-,20-,21-,22-,23-,24+,26-/m0/s1 |

InChI Key |

DJNGMVFMQCYAIT-FGDAERKFSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC[C@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CS1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CCCC(C(=O)O)NCC(C(CC(C)C)NC(=O)C(CC1=CC=CS1)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Verubecestat (MK-8931): A BACE1 Inhibitor

This technical guide provides a comprehensive overview of the synthesis and chemical properties of verubecestat (MK-8931), a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological profile of BACE1 inhibitors for Alzheimer's disease.

Chemical and Biological Properties of Verubecestat

Verubecestat is a small molecule inhibitor that has been evaluated in clinical trials for the treatment of Alzheimer's disease. Its key chemical and biological properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | [1] |

| Molecular Formula | C₁₇H₁₇F₂N₅O₃S | [1] |

| Molar Mass | 409.41 g/mol | |

| CAS Number | 1286770-55-5 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: 35 mg/mL | [2] |

| BACE1 Kᵢ | 2.2 nM | [2] |

| BACE2 Kᵢ | 0.38 nM | [2] |

| BACE1 IC₅₀ (Cell-free) | 1.75 nM | [3] |

| BACE2 IC₅₀ (Cell-free) | 0.37 nM | [3] |

| Cellular Aβ40 IC₅₀ | 13 nM | [3] |

Synthesis of Verubecestat

The synthesis of verubecestat has evolved from initial discovery routes to more efficient, scalable manufacturing processes. A key feature of the later-generation syntheses is the strategic formation of the core iminothiadiazinane dioxide ring and the final amide coupling.[4][5]

Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic route to verubecestat.

Caption: A simplified synthetic workflow for Verubecestat.

Experimental Protocol: A Representative Synthesis

The following is a plausible, multi-step protocol for the synthesis of verubecestat, compiled from published synthetic strategies.[5][6][7]

Step 1: Synthesis of (R)-N-((R)-1-(2-fluoro-5-nitrophenyl)allyl)-2-methylpropane-2-sulfinamide (Intermediate G)

-

To a solution of (R)-N-(tert-butylsulfinyl)-2-fluoro-5-nitrobenzylideneamine (1.0 eq) in anhydrous THF at -78 °C, add a solution of vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the title compound.

Step 2: Synthesis of (R)-1-(2-fluoro-5-nitrophenyl)propan-1-amine (Intermediate H)

-

Dissolve the product from Step 1 (1.0 eq) in methanol.

-

Add a solution of HCl in dioxane (4.0 M, 2.0 eq) and stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with 1 M NaOH solution to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired amine.

Step 3: Synthesis of 5-fluoro-N-((R)-1-(2-fluoro-5-nitrophenyl)propyl)picolinamide (Intermediate I)

-

To a solution of 5-fluoropicolinic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (R)-1-(2-fluoro-5-nitrophenyl)propan-1-amine (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to give the amide.

Step 4: Synthesis of N-((R)-1-(5-amino-2-fluorophenyl)propyl)-5-fluoropicolinamide (Intermediate J)

-

Dissolve the product from Step 3 (1.0 eq) in ethanol.

-

Add Pd/C (10 mol %) and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the aniline.

Step 5: Synthesis of Verubecestat

-

To a solution of the aniline from Step 4 (1.0 eq) in n-butanol, add a solution of cyanogen bromide (1.1 eq, 5 M in acetonitrile).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to afford verubecestat.

BACE1 Signaling Pathway and Mechanism of Action of Verubecestat

BACE1 is a transmembrane aspartyl protease that plays a critical role in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[8][9] This pathway is a key contributor to the pathology of Alzheimer's disease.

BACE1 Signaling Pathway Diagram

Caption: The amyloidogenic pathway and the inhibitory action of Verubecestat.

Mechanism of Action

Verubecestat functions as a competitive inhibitor of the BACE1 enzyme.[1][10] By binding to the active site of BACE1, it prevents the enzyme from cleaving APP. This inhibition is the rate-limiting step in the production of amyloid-β (Aβ) peptides.[8] Consequently, the administration of verubecestat leads to a dose-dependent reduction in the levels of Aβ40 and Aβ42 in the cerebrospinal fluid and brain.[11] The reduction of these amyloidogenic peptides is hypothesized to slow the progression of Alzheimer's disease by preventing the formation of neurotoxic amyloid plaques.

Experimental Protocol: BACE1 Inhibition Assay

The inhibitory activity of verubecestat against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay. This is a common and robust method for screening BACE1 inhibitors.

BACE1 FRET Assay Workflow

Caption: Workflow for a BACE1 FRET inhibition assay.

Detailed Protocol

This protocol is adapted from commercially available BACE1 FRET assay kits.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide containing the "Swedish" mutation sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Verubecestat

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of verubecestat in DMSO (e.g., 10 mM).

-

Create a serial dilution of verubecestat in assay buffer to achieve the desired final concentrations for the assay.

-

Dilute the BACE1 enzyme and FRET substrate to their working concentrations in assay buffer as recommended by the supplier.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

Verubecestat solution (or vehicle control)

-

Diluted BACE1 enzyme solution to all wells except the "no enzyme" control.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the diluted FRET substrate solution to all wells.

-

Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 320/405 nm) in kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time).

-

Calculate the percent inhibition for each concentration of verubecestat relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Disclaimer: While verubecestat showed promise in preclinical and early clinical studies, its development was discontinued after late-stage clinical trials failed to demonstrate a favorable risk/benefit profile. This guide is for informational and research purposes only.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

Bace1-IN-11: A Technical Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bace1-IN-11 has been identified as a macrocyclic peptide-based inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols. While specific in-vivo efficacy and pharmacokinetic data for this compound are not extensively available in public literature, this guide synthesizes the existing information and provides representative methodologies for its evaluation, offering a foundational resource for researchers in the field of Alzheimer's drug discovery.

Introduction: The Rationale for BACE1 Inhibition

Alzheimer's disease is pathologically characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the neurodegenerative process. BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of Aβ. Therefore, inhibiting BACE1 is a key strategy to reduce Aβ production and potentially halt or slow the progression of Alzheimer's disease.

This compound is a macrocyclic derivative of a hydroxyethylamine-type peptidic inhibitor designed to target BACE1. Its unique cyclic structure is intended to enhance binding affinity and selectivity.

Mechanism of Action

This compound functions as a competitive inhibitor of BACE1. It is designed to mimic the transition state of the APP substrate at the BACE1 cleavage site. By binding to the active site of the BACE1 enzyme, this compound prevents the natural substrate, APP, from being cleaved. This inhibition directly reduces the production of the Aβ40 and Aβ42 peptides, which are the primary components of amyloid plaques.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited. The primary reported value is its in vitro half-maximal inhibitory concentration (IC50).

| Parameter | Value | Assay Condition | Reference |

| IC50 | 72 μM | In vitro BACE1 activity assay | --INVALID-LINK-- |

Table 1: In Vitro Potency of this compound

Further quantitative data, such as the inhibitor constant (Ki), pharmacokinetic parameters (ADME), and in vivo efficacy in animal models, are not yet available in the public domain.

Experimental Protocols

While the specific protocol used for this compound is detailed in the primary research article, this section provides a representative, detailed methodology for key experiments typically used to characterize BACE1 inhibitors.

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This assay is a common method to determine the IC50 of a BACE1 inhibitor.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

Dilute the recombinant BACE1 enzyme to the desired concentration in cold Assay Buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 2 µL of the this compound dilution (or DMSO for control).

-

Add 48 µL of the diluted BACE1 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate (pre-warmed to 37°C) to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore used (e.g., Excitation: 320 nm, Emission: 405 nm).

-

Readings can be taken in kinetic mode (every 5 minutes for 60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the rate of fluorescence increase (or endpoint fluorescence) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for APP Processing

This assay evaluates the ability of an inhibitor to reduce the production of Aβ in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human APP.

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and antibiotics.

-

This compound.

-

Lysis buffer.

-

ELISA kits for Aβ40 and Aβ42.

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80%).

-

Treat the cells with varying concentrations of this compound (and a vehicle control) in fresh cell culture medium.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Lyse the cells to obtain cell lysates.

-

-

Aβ Quantification:

-

Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the collected conditioned medium.

-

Follow the manufacturer's protocol for the ELISA.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates.

-

Plot the percentage of Aβ reduction against the inhibitor concentration to determine the cellular EC50 value.

-

Conclusion and Future Directions

This compound represents a step in the development of macrocyclic BACE1 inhibitors. Its reported in vitro activity demonstrates its potential as a lead compound for further optimization. However, a comprehensive understanding of its therapeutic potential requires further investigation. Key future research directions should include:

-

Determination of Ki and Selectivity: Quantifying the inhibitor constant (Ki) and assessing its selectivity against other proteases, particularly BACE2 and cathepsins, is crucial to predict potential off-target effects.

-

In Vivo Efficacy Studies: Evaluating the ability of this compound to reduce brain Aβ levels in animal models of Alzheimer's disease is a critical next step.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier, is essential for its development as a CNS therapeutic.

-

Structural Biology: Co-crystallization of this compound with BACE1 would provide valuable insights into its binding mode and facilitate structure-based drug design for improved potency and selectivity.

This technical guide provides a foundational overview of this compound for the scientific community. As more research becomes available, a more complete picture of its therapeutic potential will emerge.

A Technical Guide to BACE1 Target Engagement and Binding Kinetics: A Representative Inhibitor Profile

Disclaimer: As of November 2025, a BACE1 inhibitor with the specific designation "Bace1-IN-11" is not described in publicly available scientific literature. Therefore, this document provides a comprehensive technical overview of a representative BACE1 inhibitor, drawing upon established principles and data from well-characterized inhibitors in the field. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: BACE1 as a Therapeutic Target

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartic protease in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease (AD).[1][2][3] BACE1 initiates the cleavage of the amyloid precursor protein (APP), the first step in the production of amyloid-beta (Aβ) peptides.[4][5] These peptides, particularly Aβ42, can aggregate to form the amyloid plaques that are a hallmark of AD.[1] Consequently, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow the progression of AD.[2][6][7] This guide details the target engagement and binding kinetics of a representative BACE1 inhibitor.

Quantitative Data Presentation

The interaction of an inhibitor with its target can be quantified by its binding affinity (IC50, Ki) and its binding kinetics (kon, koff). Below is a table summarizing representative data for a potent BACE1 inhibitor, compiled from preclinical studies of similar compounds.

| Parameter | Representative Value | Description |

| IC50 (Enzymatic) | 5 nM | The concentration of the inhibitor that reduces the activity of the BACE1 enzyme by 50% in a biochemical assay. |

| IC50 (Cellular) | 20 nM | The concentration of the inhibitor that reduces the production of Aβ by 50% in a cellular assay. |

| Ki | 2 nM | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. |

| kon (Association Rate) | 1 x 10^6 M⁻¹s⁻¹ | The rate at which the inhibitor binds to the BACE1 enzyme. |

| koff (Dissociation Rate) | 2 x 10⁻³ s⁻¹ | The rate at which the inhibitor dissociates from the BACE1 enzyme. |

| Residence Time (1/koff) | ~8 minutes | The average duration for which a single inhibitor molecule remains bound to the BACE1 enzyme. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target engagement and binding kinetics of BACE1 inhibitors.

BACE1 Activity Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a method to measure BACE1 activity and the potency of inhibitors using a FRET-based assay.[8][9][10][11]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[9]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test inhibitor compound (e.g., "this compound")

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

Add 10 µL of the 3X test inhibitor dilutions to the appropriate wells of the 96-well plate. For control wells (no inhibitor), add 10 µL of assay buffer with DMSO.

-

Add 10 µL of the 3X BACE1 substrate to all wells.[9]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the 3X BACE1 enzyme solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity kinetically over 60 minutes at room temperature, or as an endpoint reading after a fixed incubation time.[9]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint.

-

Plot the percentage of BACE1 inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR to determine the association (kon) and dissociation (koff) rates of an inhibitor binding to BACE1.[12][13]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (inhibitor) to a ligand (BACE1) immobilized on the chip. This allows for real-time measurement of the binding and dissociation events.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human BACE1 enzyme

-

Test inhibitor compound

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

BACE1 Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the BACE1 enzyme diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active sites with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test inhibitor in running buffer over the BACE1-immobilized surface.

-

Monitor the association phase, where the SPR signal increases as the inhibitor binds to BACE1.

-

After the association phase, switch to running buffer alone and monitor the dissociation phase, where the SPR signal decreases as the inhibitor dissociates.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The fitting will yield the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) can be calculated as koff/kon.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to BACE1 and its inhibition.

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 3. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are BACE inhibitors and how do they work? [synapse.patsnap.com]

- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive and Continuous Screening of Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) at Single SPR Chips - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of BACE1-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BACE1-IN-11, a known inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The document details its inhibitory activity, explores the structure-activity relationship (SAR) of its derivatives, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction: BACE1 as a Therapeutic Target

Beta-secretase 1, or BACE1, is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.[1] These peptides, particularly Aβ42, are prone to aggregation and form the amyloid plaques characteristic of Alzheimer's disease.[1] As the rate-limiting enzyme in Aβ production, inhibition of BACE1 is a primary therapeutic strategy for reducing amyloid plaque burden and potentially slowing the progression of the disease.

Core Compound Profile: this compound

This compound is a hydroxyethylamine-type peptidic inhibitor of BACE1. It has been identified as a useful chemical probe for studying BACE1, although its potency is modest.

Quantitative Data

The inhibitory activity of this compound against recombinant BACE1 (rBACE1) has been determined through in vitro enzymatic assays.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | BACE1 IC50 (μM) | Reference |

| This compound | 1803952-77-3 | C30H51N5O8S | 641.82 | 72 | [2] |

Structure-Activity Relationship (SAR) Analysis

Research has focused on enhancing the potency of the linear this compound scaffold by introducing conformational constraints. A key study by Otani et al. explored the synthesis of macrocyclic derivatives to improve binding affinity through hydrophobic interactions within the BACE1 active site.[3]

The core strategy involved introducing a cross-linked structure between the P1 and P3 side chains of the parent inhibitor. This was achieved through a ring-closing metathesis of terminal alkene moieties on these side chains.[3]

Key SAR Findings from Macrocyclic Analogs

The following table summarizes the structure-activity relationship trends observed in the study by Otani et al. The parent compound, a linear inhibitor referred to as compound 2 in the study, serves as the baseline for comparison.

| Modification | Effect on BACE1 Inhibitory Activity | Rationale |

| Ring Size Optimization | ||

| 12-, 14-, and 15-membered macrocycles | Markedly reduced activity compared to the linear parent compound.[3] | These ring sizes likely introduce unfavorable conformations or strain, preventing optimal interaction with the BACE1 active site. |

| 13-membered macrocycle | Showed the most promising, albeit still reduced, activity among the initial macrocycles.[3] | This ring size appears to provide a more suitable geometry for the cross-linked structure to orient within the binding pocket. |

| Substitution on the Macrocycle | ||

| Dimethyl branch at the P3 β-position | Approximately 100-fold increase in activity compared to the non-substituted 13-membered macrocycle.[3] | The dimethyl group likely engages in a strong hydrophobic interaction with the S3 pocket of BACE1, significantly enhancing binding affinity. |

| P1' Position Modification | ||

| Introduction of a 4-carboxymethylphenyl group | Further improved inhibitory activity.[3] | This modification likely provides additional favorable interactions within the S1' pocket of the enzyme. |

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of compounds against BACE1, based on a Fluorescence Resonance Energy Transfer (FRET) assay. This methodology is standard in the field for screening BACE1 inhibitors.

BACE1 Inhibition FRET Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human BACE1.

Materials:

-

Recombinant human BACE1 (rBACE1)

-

BACE1 FRET substrate (e.g., a peptide with a fluorescent donor and a quencher flanking the BACE1 cleavage site)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compound (e.g., this compound) dissolved in DMSO

-

BACE1 inhibitor (positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of rBACE1 in assay buffer.

-

Prepare a working solution of the BACE1 FRET substrate in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add rBACE1 solution and assay buffer with the same percentage of DMSO as the test compound wells.

-

Test wells: Add rBACE1 solution and the desired final concentration of the test compound.

-

-

Enzymatic Reaction:

-

Pre-incubate the plate with the enzyme and inhibitor/control solutions for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the BACE1 FRET substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the core biological pathway and a general experimental workflow relevant to the study of this compound.

Caption: Amyloid Precursor Protein (APP) processing pathway.

Caption: General workflow for BACE1 inhibitor discovery.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. | Semantic Scholar [semanticscholar.org]

BACE1 Inhibition: A Technical Guide on Targeting Amyloid-Beta Production

Disclaimer: No specific public information is available for a compound designated "Bace1-IN-11." This guide provides a comprehensive overview of the role of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) in Alzheimer's disease and the broader landscape of BACE1 inhibitors, drawing on publicly available data for various compounds that have been investigated in this class.

Introduction to BACE1 and its Role in Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a transmembrane aspartyl protease that plays a crucial role in the pathogenesis of Alzheimer's disease (AD).[1][2][3] In the amyloidogenic pathway, BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP).[4][5][6] This initial cleavage, followed by a subsequent cleavage by γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[1][3][7] The Aβ42 isoform is particularly prone to aggregation, forming the senile plaques that are a hallmark of AD.[8]

The central role of BACE1 in Aβ production has made it a prime therapeutic target for the development of disease-modifying therapies for AD.[2][9][10] The rationale is that inhibiting BACE1 would reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques and halting the progression of the disease.[1][11] While this hypothesis has been a major focus of drug development efforts, the clinical translation of BACE1 inhibitors has been challenging, with many candidates failing in late-stage clinical trials due to a lack of efficacy and mechanism-based side effects.[1][12]

Mechanism of Action of BACE1 Inhibitors

BACE1 inhibitors are designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving APP. The active site of BACE1 contains two key aspartic acid residues (Asp32 and Asp228) that are essential for its catalytic activity.[5][13] BACE1 inhibitors are broadly classified into two main categories: peptidomimetic and non-peptidomimetic inhibitors.[4][9]

-

Peptidomimetic inhibitors are designed to mimic the natural substrate of BACE1. While early peptidomimetic inhibitors showed good potency, they often suffered from poor pharmacokinetic properties, such as low oral bioavailability and poor blood-brain barrier (BBB) penetration.[2]

-

Non-peptidomimetic inhibitors are small molecules designed to interact with the active site of BACE1 without mimicking the peptide structure of the substrate. These inhibitors have been the focus of more recent drug development efforts due to their potential for improved drug-like properties.[9][12]

The development of potent and selective BACE1 inhibitors that can effectively cross the BBB has been a significant challenge.[2][12] Furthermore, BACE1 has other physiological substrates besides APP, and its inhibition can lead to off-target effects.[8][10] For instance, BACE1 is involved in myelination through its cleavage of neuregulin 1 (NRG1), and BACE1 inhibition has been associated with hypomyelination in animal models.[3][8]

Quantitative Data on Representative BACE1 Inhibitors

Numerous BACE1 inhibitors have been developed and evaluated in preclinical and clinical studies. The following table summarizes publicly available quantitative data for some of the most well-known BACE1 inhibitors. It is important to note that these values can vary depending on the specific assay conditions.

| Inhibitor | BACE1 IC50 | BACE2 IC50 | Cell-Based Aβ40 IC50 | Clinical Trial Phase | Reference |

| Verubecestat (MK-8931) | 2.2 nM | - | - | Phase III (Terminated) | [14] |

| Lanabecestat (AZD3293) | 0.6 nM | - | - | Phase III (Terminated) | [14][15] |

| Atabecestat (JNJ-54861911) | 1.0-2.6 nM | - | - | Phase II/III (Terminated) | [1][14] |

| Umibecestat (CNP520) | - | - | - | Phase II/III (Terminated) | [1][14] |

| Elenbecestat (E2609) | - | - | - | Phase III (Terminated) | [14] |

| LY2811376 | - | - | Significant decline in plasma and CSF Aβ | Phase I (Terminated) | [1][2] |

| Compound 18 | 12 nM | - | - | Preclinical | [8] |

| AZD3839 | - | - | In vivo brain reduction of Aβ40 | Clinical Candidate | [16] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The evaluation of BACE1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments commonly cited in the literature.

BACE1 Enzymatic Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BACE1.

Protocol:

-

Reagents: Recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate peptide (e.g., derived from the Swedish mutation of APP), assay buffer (e.g., 50 mM sodium acetate, pH 4.5), and the test compound.

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant BACE1 enzyme is pre-incubated with the test compound for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) in the assay buffer. c. The enzymatic reaction is initiated by adding the fluorogenic substrate peptide. d. The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the BACE1 activity. e. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control). f. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

Cell-Based Aβ Reduction Assay (In Vitro)

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in Aβ production.

Protocol:

-

Cell Line: A cell line that overexpresses human APP, such as HEK293 cells stably transfected with APP695 with the Swedish mutation (HEK293-APPSwe), is commonly used.

-

Procedure: a. The cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24 hours). c. After the treatment period, the cell culture medium is collected. d. The concentration of Aβ40 and Aβ42 in the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. e. The percentage of Aβ reduction is calculated by comparing the Aβ levels in the treated cells to those in the vehicle-treated control cells. f. The IC50 value is determined by plotting the percentage of Aβ reduction against the logarithm of the compound concentration.[10][18]

In Vivo Efficacy Studies in Animal Models

These studies evaluate the ability of a BACE1 inhibitor to reduce brain Aβ levels in animal models of Alzheimer's disease.

Protocol:

-

Animal Model: Transgenic mice that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576 or APP/PS1 mice) are commonly used.

-

Procedure: a. The test compound is administered to the animals, typically orally, at various doses for a single or multiple days. b. At a specific time point after the last dose, the animals are euthanized, and their brains are collected. c. The brain tissue is homogenized, and the levels of Aβ40 and Aβ42 are measured using ELISA. d. The percentage of Aβ reduction in the brain is calculated by comparing the Aβ levels in the treated animals to those in the vehicle-treated control group. e. The pharmacokinetic profile of the compound (i.e., its concentration in the plasma and brain over time) is also often determined to establish a relationship between drug exposure and Aβ reduction.[1][19]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of BACE1 inhibition.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway, which is initiated by BACE1.

Caption: The dual pathways of APP processing.

General Experimental Workflow for BACE1 Inhibitor Evaluation

This diagram outlines the typical progression of experiments used to identify and characterize novel BACE1 inhibitors.

Caption: Drug discovery workflow for BACE1 inhibitors.

Conclusion

BACE1 remains a compelling and well-validated target for Alzheimer's disease therapy due to its essential role in the production of neurotoxic Aβ peptides. However, the journey of BACE1 inhibitors from the laboratory to the clinic has been fraught with challenges, including the difficulty of achieving adequate brain penetration, ensuring selectivity, and mitigating mechanism-based side effects. While the first generation of BACE1 inhibitors did not succeed in late-stage clinical trials, the knowledge gained from these efforts continues to inform the development of new therapeutic strategies for this devastating neurodegenerative disease. Future research may focus on developing inhibitors with improved safety profiles, exploring alternative dosing strategies, or targeting patient populations at earlier stages of the disease.

References

- 1. mdpi.com [mdpi.com]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]

Preliminary In Vitro Studies of BACE1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of BACE1 inhibitors, using publicly available data for compounds such as Verubecestat and Lanabecestat as illustrative examples, in the absence of specific data for "Bace1-IN-11". Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease (AD) as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1][2][3] The inhibition of BACE1 is a key strategy to reduce the formation of amyloid plaques, a hallmark of AD.[2] This document details the common experimental protocols, data presentation, and key signaling pathways involved in the preclinical assessment of BACE1 inhibitors.

Quantitative Data Presentation: Inhibitory Potency

The inhibitory activity of BACE1 inhibitors is typically quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to determine the potency of a compound. Below is a summary of representative data for well-characterized BACE1 inhibitors.

Table 1: Biochemical Assay Data for BACE1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |

| Verubecestat (MK-8931) | Cell-free | BACE1 | 13[2] | 7.8[2] |

| Verubecestat (MK-8931) | Cell-free | BACE2 | - | 0.37[4] |

| Lanabecestat (AZD3293) | Radioligand Binding | BACE1 | 0.6[5] | - |

| Lanabecestat (AZD3293) | Radioligand Binding | BACE2 | 0.9[5] | - |

| Atabecestat (JNJ-54861911) | - | hBACE1 | - | 9.8[6] |

| Compound 11 | Cell-free | BACE1 | 15,400[7] | - |

Table 2: Cell-Based Assay Data for BACE1 Inhibitors

| Compound | Cell Line | Measured Endpoint | IC50 (nM) |

| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | Aβ1-40 Reduction | 2.1[8] |

| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | Aβ1-42 Reduction | 0.7[8] |

| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | sAPPβ Reduction | 4.4[8] |

| Lanabecestat (AZD3293) | SHSY5Y/APP, N2A, primary neurons | Aβ40 Secretion | High picomolar potency[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. The following are representative protocols for key experiments in the evaluation of BACE1 inhibitors.

BACE1 Enzyme Activity Assay (FRET-Based)

Fluorescence Resonance Energy Transfer (FRET) assays are widely used for screening BACE1 inhibitors due to their sensitivity and suitability for high-throughput screening.[9][10][11]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher.[12] In its intact state, the quencher suppresses the fluorescence of the fluorophore.[12] Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[12][13]

Materials:

-

Recombinant human BACE1 enzyme

-

FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)[12]

-

Test compound (BACE1 inhibitor)

-

Fluorescence plate reader[13]

Procedure:

-

Prepare Reagents: Dilute the BACE1 enzyme and FRET substrate in the assay buffer to their final working concentrations.[13] Prepare a serial dilution of the test compound.[12]

-

Assay Reaction:

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[14]

-

Cell-Based Aβ Reduction Assay

This assay evaluates the ability of a BACE1 inhibitor to reduce the production of Aβ peptides in a cellular environment.[18]

Principle: Cells overexpressing human APP (often with mutations that enhance Aβ production, such as the Swedish mutation) are treated with the test compound.[18][19] The levels of secreted Aβ40 and Aβ42 in the cell culture medium are then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).[5]

Materials:

-

Human cell line stably transfected with a human APP construct (e.g., HEK293 or SH-SY5Y)[5][18]

-

Cell culture medium and supplements

-

Test compound (BACE1 inhibitor)

-

ELISA kits for human Aβ40 and Aβ42

-

Cell lysis buffer (for measuring intracellular Aβ)

-

Plate reader for ELISA

Procedure:

-

Cell Culture and Treatment:

-

Sample Collection:

-

Collect the conditioned cell culture medium.

-

Lyse the cells to obtain intracellular protein extracts.

-

-

Aβ Quantification:

-

Quantify the concentrations of Aβ40 and Aβ42 in the collected medium and cell lysates using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the reduction in Aβ levels for each concentration of the test compound compared to a vehicle-treated control.

-

Calculate the IC50 value by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathway: Amyloidogenic Processing of APP

The following diagram illustrates the sequential cleavage of the Amyloid Precursor Protein (APP) by BACE1 and γ-secretase, which leads to the generation of Aβ peptides.

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental Workflow: In Vitro Screening of BACE1 Inhibitors

This diagram outlines a typical workflow for the initial in vitro screening and characterization of potential BACE1 inhibitors.

Caption: Workflow for in vitro screening of BACE1 inhibitors.

References

- 1. BACE1 inhibition as a therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lanabecestat [openinnovation.astrazeneca.com]

- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Beta-secretase as a target for Alzheimer's disease drug discovery: an overview of in vitro methods for characterization of inhibitors [iris.unito.it]

- 10. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Serum beta-secretase 1 (BACE1) activity as candidate biomarker for late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Novel BACE1 Inhibitors by Combination of Pharmacophore Modeling, Structure-Based Design and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer’s Disease Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

Bace1-IN-11: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a transmembrane aspartyl protease, is a primary therapeutic target in the investigation of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] Its crucial role lies in the amyloidogenic processing of the amyloid precursor protein (APP), where it performs the initial and rate-limiting cleavage, leading to the generation of amyloid-beta (Aβ) peptides.[3][4] The accumulation of these peptides is a pathological hallmark of Alzheimer's disease. Bace1-IN-11 is a research compound identified as an inhibitor of BACE1.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use as a research tool.

Mechanism of Action

This compound functions as a BACE1 inhibitor, interfering with the enzymatic activity of BACE1 and subsequently reducing the production of Aβ peptides.[5] The catalytic activity of BACE1 takes place in acidic intracellular compartments like the trans-Golgi network and endosomes.[2] By inhibiting BACE1, this compound effectively curtails the first step in the amyloidogenic pathway, thereby decreasing the formation of the Aβ fragments that can aggregate and form neurotoxic plaques.[1][6][7]

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50), which is a measure of its potency as a BACE1 inhibitor.

| Compound | IC50 (µM) | Source |

| This compound | 72 | [5] |

Signaling Pathway

The processing of the amyloid precursor protein (APP) is a critical pathway in the context of Alzheimer's disease and the target of this compound. The pathway can proceed through two primary routes: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE1 is a key enzyme in the amyloidogenic pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of BACE1 inhibitors like this compound. The specific details for this compound are based on the methods described for similar macrocyclic BACE1 inhibitors.[6]

BACE1 Enzyme Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of BACE1. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.

Workflow:

Methodology:

-

Reagent Preparation:

-

Recombinant human BACE1 is diluted to the desired concentration in assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

A fluorogenic BACE1 substrate (often a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher) is prepared in assay buffer.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer to the final test concentrations.

-

-

Assay Procedure:

-

In a 96-well black plate, add the diluted this compound or control vehicle to the appropriate wells.

-

Add the diluted BACE1 enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 60-120 minutes).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the controls.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Aβ Reduction Assay

This assay measures the ability of an inhibitor to reduce the levels of secreted Aβ in a cellular context.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Seed cells that stably overexpress human APP (e.g., HEK293 or SH-SY5Y cells) in multi-well plates.

-

Allow the cells to adhere and grow to a suitable confluency.

-

Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

-

-

Sample Collection:

-

After an incubation period (e.g., 24 to 48 hours), collect the conditioned medium from each well.

-

Centrifuge the medium to remove any detached cells or debris.

-

-

Aβ Measurement:

-

Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage reduction in Aβ levels for each concentration of this compound compared to the vehicle-treated control.

-

Determine the half-maximal effective concentration (EC50) by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration.

-

Conclusion

This compound serves as a valuable research tool for investigating the role of BACE1 in neurodegenerative diseases. Its inhibitory action on BACE1 allows for the exploration of the downstream effects of reducing Aβ production. The provided protocols offer a foundation for researchers to utilize this compound in their studies. Further characterization of its selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial for a more complete understanding of its potential as a modulator of the amyloidogenic pathway.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Macrocyclic BACE1 inhibitors with hydrophobic cross-linked structures: Optimization of ring size and ring structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BACE1 Inhibition Assay

Topic: Bace1-IN-11 in vitro Assay Protocol for BACE1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is a key aspartyl protease in the amyloidogenic pathway.[1][2][3] It catalyzes the initial and rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease (AD).[1][2][4][5] The accumulation of Aβ peptides in the brain leads to the formation of senile plaques, a hallmark of AD.[4][5] Therefore, inhibition of BACE1 is a primary therapeutic strategy for the treatment of AD.[1][2][4][5][6]

These application notes provide a detailed protocol for an in vitro assay to screen for and characterize inhibitors of BACE1, such as this compound, using a fluorescence resonance energy transfer (FRET) based method. This type of assay is a common and robust method for high-throughput screening of potential BACE1 inhibitors.[1][4][7][8]

Principle of the FRET-Based Assay

The BACE1 FRET assay is a homogeneous assay that measures the enzymatic activity of BACE1 by detecting a change in fluorescence.[7][8] The assay utilizes a synthetic peptide substrate that mimics the BACE1 cleavage site in the amyloid precursor protein (APP).[4][7] This peptide is labeled with two different molecules: a fluorescent donor (fluorophore) and a quenching acceptor.[7]

In the intact substrate, the quencher is in close proximity to the fluorophore, leading to the suppression of the fluorescence signal through FRET.[7] When BACE1 cleaves the peptide substrate, the fluorophore and the quencher are separated.[7] This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity of BACE1.[7] Potential inhibitors of BACE1 will prevent this cleavage, leading to a lower fluorescence signal.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table provides an example of how to present quantitative data for a BACE1 inhibitor.

| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Selectivity (BACE2/BACE1) |

| This compound (Example) | 15 | 1500 | >10000 | 100 |

| Inhibitor IV (Reference) | 10 | 100 | >10000 | 10 |

| STA (Reference) | 101 | 2500 | >10000 | 24.7 |

Note: The data for this compound is hypothetical and for illustrative purposes only. Reference inhibitor data is sourced from publicly available information.

Experimental Protocols

This protocol is designed for a 96-well or 384-well plate format suitable for high-throughput screening.

Materials and Reagents

-

Recombinant Human BACE1 Enzyme

-

BACE1 FRET Substrate (e.g., based on the "Swedish" mutation of APP)[7]

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[9]

-

Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Inhibitor IV, STA)

-

Negative Control (solvent vehicle, e.g., DMSO)

-

96-well or 384-well black plates with flat bottom

-

Fluorescence plate reader with appropriate excitation and emission filters

Assay Procedure

-

Reagent Preparation:

-

Prepare the BACE1 Assay Buffer and bring it to room temperature.[10][11]

-

Thaw the BACE1 enzyme on ice. Just before use, dilute the enzyme to the desired concentration (e.g., 1.0 U/mL) with the BACE1 Assay Buffer.[12][13] Keep the diluted enzyme on ice.

-

Prepare the BACE1 substrate solution in the assay buffer to the final desired concentration (e.g., 750 nM).[12] Protect the substrate solution from light.

-

Prepare serial dilutions of the test compound and control inhibitors in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically should not exceed 1%.[13][14]

-

-

Assay Plate Setup:

-

Enzyme Addition:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the BACE1 substrate solution to all wells.[12][13]

-

Immediately start monitoring the fluorescence in kinetic mode using a fluorescence plate reader.[13] Alternatively, for an endpoint assay, incubate the plate for a specific duration (e.g., 60 minutes) at room temperature, protected from light, and then measure the fluorescence.[12]

-

Set the excitation and emission wavelengths according to the specific fluorophore and quencher pair used in the substrate (e.g., Excitation: 320-345 nm, Emission: 405-510 nm).[9][11][13]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

BACE1 Inhibition Assay Workflow

References

- 1. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inkjet printing-based β-secretase fluorescence resonance energy transfer (FRET) assay for screening of potential β-secretase inhibitors of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. d-nb.info [d-nb.info]

Application Notes and Protocols for Bace1-IN-11 in Cell-Based Alzheimer's Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The primary enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides, is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As such, BACE1 has emerged as a key therapeutic target for the development of disease-modifying drugs for AD. Bace1-IN-11 is a BACE1 inhibitor that can be utilized in cell-based assays to investigate its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to assess its efficacy in inhibiting BACE1 activity and reducing Aβ production.

Mechanism of Action

BACE1 is a transmembrane aspartyl protease that cleaves APP at the β-secretase site.[1][2] This initial cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1] BACE1 inhibitors, such as this compound, bind to the active site of the BACE1 enzyme, preventing the cleavage of APP and thereby reducing the production of Aβ peptides.[3][4]

Data Presentation

The efficacy of this compound can be quantified by its ability to reduce the levels of Aβ40 and Aβ42 in cell culture supernatants. While a specific IC50 value for this compound is not publicly available, studies on similar BACE1 inhibitors provide a framework for data interpretation. It has been observed that treatment of SH-SY5Y cells with BACE1 inhibitors can affect the ratio of Aβ42 to Aβ40. For instance, with some inhibitors, concentrations above 10⁻⁷ M have been shown to significantly increase the Aβ42/Aβ40 ratio.[5]

| Cell Line | Assay Type | Parameter Measured | This compound Concentration | Expected Outcome |

| SH-SY5Y (or HEK293) | Aβ40 ELISA/HTRF | Aβ40 levels in supernatant | Dose-response | Dose-dependent decrease in Aβ40 levels. |

| SH-SY5Y (or HEK293) | Aβ42 ELISA/HTRF | Aβ42 levels in supernatant | Dose-response | Dose-dependent decrease in Aβ42 levels. |

| SH-SY5Y | Aβ42/Aβ40 Ratio | Ratio of Aβ peptides | > 10⁻⁷ M | Potential for a significant increase in the ratio.[5] |

Mandatory Visualizations

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

-

SH-SY5Y: A human neuroblastoma cell line commonly used in neurodegenerative disease research.

-

HEK293 (Human Embryonic Kidney 293): A widely used cell line that is easy to transfect and culture. Often stably transfected to overexpress human APP.

Culture Media:

-

SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HEK293: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

For experiments, seed cells into appropriate culture plates (e.g., 96-well plates for Aβ quantification assays) at a density that will allow them to reach 70-80% confluency at the time of treatment.

Treatment with this compound

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).

-

Complete culture medium.

Protocol:

-

Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., from 1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a predetermined period, typically 24 to 48 hours, to allow for the inhibition of BACE1 and the subsequent reduction in Aβ production.

Quantification of Aβ40 and Aβ42 Levels

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Aβ detection, a sandwich ELISA is commonly used, where a capture antibody specific for Aβ is coated onto the plate, and a detection antibody conjugated to an enzyme is used to generate a colorimetric or chemiluminescent signal.

Protocol (General):

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant at a low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells or debris.

-

Use the cleared supernatant for the ELISA.

-

Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits. This typically involves:

-

Adding standards and samples to the antibody-coated wells.

-

Incubating to allow Aβ to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding the detection antibody and incubating.

-

Washing the plate again.

-

Adding the substrate and incubating to develop the signal.

-

Stopping the reaction and measuring the absorbance using a microplate reader.

-

-

Generate a standard curve using the known concentrations of Aβ standards.

-

Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.

Principle: HTRF combines fluorescence resonance energy transfer (FRET) technology with time-resolved fluorescence (TRF). The assay uses two specific antibodies labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore. When both antibodies bind to the Aβ peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The long-lived fluorescence signal is measured after a time delay to reduce background fluorescence.

Protocol (General):

-

Collect and clarify the cell culture supernatant as described for the ELISA protocol.

-

Follow the manufacturer's protocol for the specific Aβ40 and Aβ42 HTRF assay kits. This generally involves:

-

Adding the Aβ standards and samples to a microplate.

-

Adding the HTRF antibody reagents (donor and acceptor).

-

Incubating the plate at room temperature for a specified time (e.g., 2 to 24 hours).

-

Reading the fluorescence signal on an HTRF-compatible microplate reader.

-

-

Generate a standard curve and calculate the Aβ concentrations in the samples.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in cell-based assays for Alzheimer's disease research. By following these detailed methodologies, scientists can accurately assess the inhibitory potential of this compound on BACE1 activity and its subsequent effect on Aβ production, contributing to the development of novel therapeutic strategies for this devastating neurodegenerative disease.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bace1-IN-11: In Vitro Characterization and General Considerations for In Vivo BACE1 Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BACE1 (β-site amyloid precursor protein cleaving enzyme 1) is a prime therapeutic target in Alzheimer's disease research due to its critical role in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides. Inhibition of BACE1 is a key strategy to reduce Aβ levels in the brain. Bace1-IN-11 is a commercially available BACE1 inhibitor. This document provides available information on this compound and outlines general protocols for the in vivo evaluation of BACE1 inhibitors, based on studies of other compounds in this class, as specific in vivo data for this compound is not currently available in peer-reviewed literature.

This compound: In Vitro Activity

This compound has been identified as an inhibitor of the BACE1 enzyme. The primary characterization of this compound is derived from in vitro enzymatic assays.

Table 1: In Vitro Efficacy of this compound

| Compound | Target | IC50 | Reference |

| This compound | BACE1 | 72 µM | [1][2] |

The available data indicates that this compound inhibits BACE1 with a half-maximal inhibitory concentration (IC50) of 72 µM[1][2]. This information originates from a study focused on the synthesis and structural optimization of a series of macrocyclic BACE1 inhibitors[1][3]. It is important to note that this study did not report any in vivo experiments with this compound.

General Protocols for In Vivo Studies of BACE1 Inhibitors

While specific in vivo dosage and administration protocols for this compound are not publicly available, the following section outlines general methodologies for the in vivo evaluation of BACE1 inhibitors based on published research with other compounds. These protocols can serve as a starting point for designing in vivo studies with novel BACE1 inhibitors.

Animal Models

The choice of animal model is critical for evaluating the in vivo efficacy of BACE1 inhibitors. Commonly used models in Alzheimer's disease research include:

-

Transgenic Mouse Models: Mice overexpressing human APP with mutations associated with familial Alzheimer's disease (e.g., PDAPP, Tg2576, 5XFAD) are widely used to model Aβ pathology.

-

Wild-Type Animals: Wild-type mice, rats, or non-human primates are used to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BACE1 inhibitors and to evaluate potential on-target and off-target toxicities.

Pharmacokinetic (PK) Studies

The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the BACE1 inhibitor.

Table 2: General Parameters for In Vivo Pharmacokinetic Studies of BACE1 Inhibitors